![molecular formula C12H8N2O3 B2697679 N-(isoxazol-4-yl)benzofuran-2-carboxamide CAS No. 1396710-19-2](/img/structure/B2697679.png)
N-(isoxazol-4-yl)benzofuran-2-carboxamide
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Overview
Description
“N-(isoxazol-4-yl)benzofuran-2-carboxamide” is a compound that has been studied for its potential biological activities . It belongs to the class of organic compounds known as benzofurans . The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of “N-(isoxazol-4-yl)benzofuran-2-carboxamide” involves several steps. A new series of isoxazol-4-carboxa piperidyl derivatives were synthesized and their chemical structures were confirmed by 1H, 13C NMR and mass spectral data . The synthetic strategy involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method enables access to a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .Molecular Structure Analysis
The molecular structure of “N-(isoxazol-4-yl)benzofuran-2-carboxamide” consists of a benzofuran core with an isoxazole ring attached . The benzofuran core is a common structure in many biologically active natural products . The isoxazole ring is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(isoxazol-4-yl)benzofuran-2-carboxamide” include C–H arylation and transamidation . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products were then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Scientific Research Applications
Antibacterial Activity
N-(isoxazol-4-yl)benzofuran-2-carboxamide: derivatives have shown promising antibacterial properties. Researchers have synthesized and evaluated these compounds against both gram-positive and gram-negative bacteria . Their potential lies in combating microbial resistance, making them valuable candidates for novel antimicrobial agents.
Anticonvulsant Properties
In a related context, benzofuran-isoxazole hybrids (which include similar structural motifs) have been explored for anticonvulsant activities. These compounds exhibit potential in managing seizures and related neurological disorders .
Mechanism of Action
Target of Action
The primary target of N-(isoxazol-4-yl)benzofuran-2-carboxamide is the nucleoprotein of the influenza A virus . This nucleoprotein plays a crucial role in the replication cycle of the virus, making it a promising target for antiviral agents .
Mode of Action
N-(isoxazol-4-yl)benzofuran-2-carboxamide interacts with its target by acting as an antagonist of nucleoprotein accumulation in the nucleus . This interaction disrupts the normal function of the nucleoprotein, thereby inhibiting the replication of the influenza A virus .
Biochemical Pathways
It is known that the compound interferes with the replication cycle of the influenza a virus by targeting the nucleoprotein . This disruption likely affects downstream effects related to viral replication and proliferation .
Result of Action
The molecular and cellular effects of N-(isoxazol-4-yl)benzofuran-2-carboxamide’s action primarily involve the inhibition of influenza A virus replication . By acting as an antagonist of nucleoprotein accumulation in the nucleus, the compound prevents the virus from successfully replicating and proliferating .
Future Directions
The future directions for “N-(isoxazol-4-yl)benzofuran-2-carboxamide” could involve further exploration of its potential biological activities . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(14-9-6-13-16-7-9)11-5-8-3-1-2-4-10(8)17-11/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWALWKQVVVBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)benzofuran-2-carboxamide |
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